Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
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Overview
Description
Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzoate group, an aminopiperidine moiety, and a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminopiperidine and benzoic acid derivatives.
Reaction Steps: The benzoic acid derivative is first activated, often using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated benzoic acid is then reacted with 4-aminopiperidine to form the amide bond.
Purification: The resulting product is purified through crystallization or chromatography techniques.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction conditions such as temperature, pH, and reaction time.
Scale-Up Considerations: Special attention is given to the scalability of the reaction, ensuring that the yield and purity of the product are maintained at larger scales.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoate or aminopiperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, esters
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride: Similar structure but different position of the benzoate group.
Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate: Lacks the hydrochloride salt, resulting in different solubility and reactivity properties.
Uniqueness: The presence of the hydrochloride salt in Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterpart.
Properties
IUPAC Name |
methyl 3-(4-aminopiperidine-1-carbonyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-3-10(9-11)13(17)16-7-5-12(15)6-8-16;/h2-4,9,12H,5-8,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJRCOSKKBJOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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